molecular formula C8H11Cl2N3 B6193496 2-methyl-2H-indazol-7-amine dihydrochloride CAS No. 2680531-61-5

2-methyl-2H-indazol-7-amine dihydrochloride

Cat. No.: B6193496
CAS No.: 2680531-61-5
M. Wt: 220.10 g/mol
InChI Key: NGDQCSGWGNFCFS-UHFFFAOYSA-N
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Description

2-methyl-2H-indazol-7-amine dihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Indazole derivatives are often used as building blocks in drug development due to their stability and ability to interact with various biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2H-indazol-7-amine dihydrochloride typically involves the formation of the indazole core followed by functionalization at specific positions. One common method includes the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation in the presence of oxygen .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to minimize byproducts and enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methyl-2H-indazol-7-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organometallic reagents, oxidizing agents like oxygen, and reducing agents such as hydrazine. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazole compounds .

Scientific Research Applications

2-methyl-2H-indazol-7-amine dihydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: It has potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-2H-indazol-7-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering protein conformation. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-2H-indazol-7-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in scientific research and drug development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-methyl-2H-indazol-7-amine dihydrochloride involves the reaction of 2-methyl-2H-indazole with hydroxylamine hydrochloride followed by reduction with sodium borohydride and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-methyl-2H-indazole", "hydroxylamine hydrochloride", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-methyl-2H-indazole in ethanol and add hydroxylamine hydrochloride. Heat the mixture at reflux for 4 hours.", "Step 2: Cool the mixture to room temperature and add sodium borohydride. Stir the mixture for 1 hour.", "Step 3: Add hydrochloric acid to the mixture and stir for 30 minutes.", "Step 4: Filter the mixture and wash the solid with water.", "Step 5: Dry the solid to obtain 2-methyl-2H-indazol-7-amine dihydrochloride." ] }

CAS No.

2680531-61-5

Molecular Formula

C8H11Cl2N3

Molecular Weight

220.10 g/mol

IUPAC Name

2-methylindazol-7-amine;dihydrochloride

InChI

InChI=1S/C8H9N3.2ClH/c1-11-5-6-3-2-4-7(9)8(6)10-11;;/h2-5H,9H2,1H3;2*1H

InChI Key

NGDQCSGWGNFCFS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=CC=C(C2=N1)N.Cl.Cl

Purity

95

Origin of Product

United States

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